Phenylacetic-d7 acid

Catalog No.
S1912168
CAS No.
65538-27-4
M.F
C8H8O2
M. Wt
143.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetic-d7 acid

CAS Number

65538-27-4

Product Name

Phenylacetic-d7 acid

IUPAC Name

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

Molecular Formula

C8H8O2

Molecular Weight

143.19 g/mol

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2

InChI Key

WLJVXDMOQOGPHL-XZJKGWKKSA-N

SMILES

C1=CC=C(C=C1)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H]

Isotope-Labeled Internal Standard

Phenylacetic-d7 acid (PA-d7) is a valuable tool in scientific research due to its properties as an isotope-labeled internal standard. Internal standards are compounds with known chemical and physical properties that are added to a sample during analysis. They act as a reference point for the target analyte (the compound being measured) by allowing for correction of variations that might occur during sample preparation or instrument measurement.

The "d7" in PA-d7 refers to the presence of seven deuterium atoms (isotopes of hydrogen with a neutron) replacing the regular hydrogen atoms in the molecule. This slight modification doesn't significantly alter the chemical behavior of the molecule but creates a mass difference detectable by mass spectrometry, a common analytical technique.

When PA-d7 is spiked into a sample containing phenylacetic acid (PA), both molecules will behave similarly during analysis. However, the mass spectrometer can easily distinguish between them due to the mass difference. By measuring the ratio of the signal from the target analyte (PA) to the signal from the internal standard (PA-d7), researchers can account for variations in instrument response or sample preparation losses, leading to more accurate quantification of the target analyte [].

Metabolic Studies

PA is a natural metabolite found in various plants and animals. PA-d7 can be used as a tracer molecule in metabolic studies to investigate the fate of PA in biological systems. The deuterium atoms in PA-d7 act as a label, allowing researchers to track the movement and transformation of PA within an organism. By comparing the levels of PA-d7 and unlabeled PA in different tissues or fluids, scientists can gain insights into PA's absorption, distribution, metabolism, and excretion (ADME) pathways [].

Advantages of PA-d7

PA-d7 offers several advantages over other potential internal standards for PA analysis. It has a similar chemical structure to PA, minimizing potential matrix effects in biological samples. Additionally, the mass difference between PA and PA-d7 is significant enough for easy detection by mass spectrometry but not so large as to drastically alter the molecule's behavior [].

Phenylacetic-d7 acid is a deuterated form of phenylacetic acid, characterized by the presence of seven deuterium atoms. Its molecular formula is C₈H₈O₂, with a specific isotopic composition that enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. This compound retains the structural features of phenylacetic acid, which includes a phenyl group attached to a carboxylic acid group. Phenylacetic-d7 acid typically appears as a white solid and has a honey-like odor, similar to its non-deuterated counterpart .

Analogous to those of phenylacetic acid. Key reactions include:

  • Decarboxylation: It can undergo decarboxylation to yield ketones.
  • Condensation: When reacted with itself or other carboxylic acids (like acetic anhydride), it can form dibenzyl ketone or phenylacetone, respectively.
  • Oxidation: The compound can be oxidized to produce various derivatives, which are useful in synthetic organic chemistry .

Phenylacetic-d7 acid exhibits biological activity similar to that of phenylacetic acid. It is known to act as an auxin, albeit with weaker effects compared to indole-3-acetic acid. In biological systems, it serves as a catabolite of phenylalanine and plays a role in various metabolic pathways. Its antimicrobial properties have been noted, particularly in the context of its production by certain ant species .

The synthesis of phenylacetic-d7 acid can be achieved through several methods:

  • Hydrolysis of Benzyl Cyanide: This method involves the hydrolysis of benzyl cyanide, leading to the formation of phenylacetic acid, which can then be deuterated.
  • Reaction with Heavy Water: A common method for producing deuterated compounds involves the reaction of phenylacetic acid with heavy water (D₂O), facilitating the incorporation of deuterium into the molecular structure .

Phenylacetic-d7 acid finds applications across various fields:

  • Analytical Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.
  • Pharmaceuticals: The compound is involved in the synthesis of various pharmaceuticals and is used in studies related to drug metabolism.
  • Biochemical Research: Its deuterated form allows for tracking metabolic pathways and interactions in biological systems .

Research involving phenylacetic-d7 acid often focuses on its interactions within biological systems. Studies have demonstrated its role in metabolic pathways involving amino acids and its potential effects on enzyme activity. The isotopic labeling provided by deuterium allows for precise tracking in complex bio

Phenylacetic-d7 acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
Phenylacetic AcidC₈H₈O₂Non-deuterated form; widely used in industry
2-Phenylpropionic AcidC₉H₁₀O₂Similar structure; used as an anti-inflammatory agent
Benzyl AcetateC₉H₁₀O₂Ester derivative; used in flavorings and fragrances
PhenethylamineC₈H₁₁NAmine derivative; important in neurotransmitter studies

Phenylacetic-d7 acid's unique isotopic composition sets it apart from these compounds, enabling specific applications in research that require tracing and quantification of metabolic processes .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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